molecular formula C14H15BrClN3O2 B7148957 N-[2-(2-bromo-5-chlorophenyl)ethyl]-2-cyanomorpholine-4-carboxamide

N-[2-(2-bromo-5-chlorophenyl)ethyl]-2-cyanomorpholine-4-carboxamide

Cat. No.: B7148957
M. Wt: 372.64 g/mol
InChI Key: QWVJSDIRXVGWBM-UHFFFAOYSA-N
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Description

N-[2-(2-bromo-5-chlorophenyl)ethyl]-2-cyanomorpholine-4-carboxamide is a synthetic organic compound characterized by the presence of a morpholine ring, a cyanomorpholine group, and a bromo-chlorophenyl group

Properties

IUPAC Name

N-[2-(2-bromo-5-chlorophenyl)ethyl]-2-cyanomorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClN3O2/c15-13-2-1-11(16)7-10(13)3-4-18-14(20)19-5-6-21-12(8-17)9-19/h1-2,7,12H,3-6,9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVJSDIRXVGWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCCC2=C(C=CC(=C2)Cl)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromo-5-chlorophenyl)ethyl]-2-cyanomorpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Bromination and Chlorination: The starting material, phenylethylamine, undergoes bromination and chlorination to introduce the bromo and chloro substituents on the phenyl ring.

    Formation of Cyanomorpholine: The intermediate product is then reacted with cyanomorpholine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromo-5-chlorophenyl)ethyl]-2-cyanomorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-bromo-5-chlorophenyl)ethyl]-2-cyanomorpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-bromo-5-chlorophenyl)ethyl]-2-cyanomorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-bromo-5-chlorophenyl)ethyl]-2-cyanomorpholine-4-carboxamide: shares structural similarities with other cyanomorpholine derivatives and halogenated phenyl compounds.

    This compound: can be compared to compounds like N-[2-(2-bromo-5-fluorophenyl)ethyl]-2-cyanomorpholine-4-carboxamide and N-[2-(2-chloro-5-fluorophenyl)ethyl]-2-cyanomorpholine-4-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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